molecular formula C11H13NO3 B14483404 2-(Ethylamino)-2-oxoethyl benzoate CAS No. 64649-57-6

2-(Ethylamino)-2-oxoethyl benzoate

Cat. No.: B14483404
CAS No.: 64649-57-6
M. Wt: 207.23 g/mol
InChI Key: FPWKJKWOCSENMO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-oxoethyl benzoate is an ester derivative of benzoic acid featuring an ethylamino-substituted oxoethyl group. This compound belongs to a class of molecules where the benzoate ester is functionalized with amino-oxoethyl groups, which can influence physicochemical properties and biological activities.

Properties

CAS No.

64649-57-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[2-(ethylamino)-2-oxoethyl] benzoate

InChI

InChI=1S/C11H13NO3/c1-2-12-10(13)8-15-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

FPWKJKWOCSENMO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-oxoethyl benzoate typically involves the esterification of benzoic acid with an appropriate ethylamino compound. One common method involves the reaction of benzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-oxoethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylamino)-2-oxoethyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

    Industry: Utilized in the production of various pharmaceuticals and cosmetic products

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This mechanism is similar to that of other local anesthetics such as benzocaine and lidocaine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(ethylamino)-2-oxoethyl benzoate, highlighting differences in substituents, synthesis methods, and reported activities:

Compound Name Amino Group Substituent Aromatic/Other Substituent Key Properties/Activities Synthesis Method Reference
This compound (Target) Ethyl Benzoate Not explicitly reported in evidence; inferred properties based on analogs Likely via Ugi or condensation reactions
Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Cyclohexyl 3-Nitrophenyl Solvent-dependent synthesis (methanol preferred for cost/environmental factors) Ugi three-component reaction
2-(Adamantan-1-yl)-2-oxoethyl benzoate Adamantane Benzoate Antioxidant and anti-inflammatory activity; synclinal conformation in crystals Esterification with adamantane derivatives
[2-(Ethylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate Ethyl 2-Chlorophenyl-quinoline Structural complexity enhances potential bioactivity (e.g., anticancer) Multi-step condensation
2-(Benzylamino)-1-(2-naphthyl)-2-oxoethyl benzoate Benzyl Naphthyl Increased aromaticity may improve lipophilicity and binding affinity Not specified
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido Benzoic acid Planar crystal structure with hydrogen bonding; synthesized via chlorooxoacetate coupling THF-mediated coupling

Substituent Effects on Physicochemical Properties

  • Amino Group Variations: Ethyl vs. Cyclohexyl: Ethyl groups offer moderate lipophilicity, enhancing solubility in polar solvents compared to bulkier cyclohexyl derivatives . Cyclohexylamino analogs require methanol for efficient synthesis due to steric hindrance . Adamantane: The rigid adamantane moiety induces synclinal conformations in crystals, promoting head-to-tail packing and structural redundancy. This increases thermal stability but may reduce solubility .
  • Aromatic Substituent Effects: Electron-Withdrawing Groups (e.g., Nitro, Chloro): Nitro groups (e.g., in 3-nitrobenzaldehyde-derived analogs) improve reactivity in Ugi reactions, while chloro substituents (e.g., in quinoline derivatives) enhance electronegativity, affecting electronic distribution and bioactivity .

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